REACTION_CXSMILES
|
[N:1]1[C:6]2[CH2:7][CH2:8][S:9][C:5]=2C(O)=[N:3][C:2]=1O.CCN(C1C=CC=CC=1)CC.P(Cl)(Cl)([Cl:25])=O.C1COCC1.Cl[CH2:34][Cl:35]>O>[Cl:25][C:2]1[N:3]=[C:34]([Cl:35])[C:5]2[S:9][CH:8]=[CH:7][C:6]=2[N:1]=1
|
Name
|
|
Quantity
|
4.8 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
solid
|
Quantity
|
800 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.66 mol
|
Type
|
reactant
|
Smiles
|
N1=C(N=C(C2=C1CCS2)O)O
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
CCN(CC)C=1C=CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
Crude Compound VII
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.6 L
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 18-24 h or until complete (HPLC analysis)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dry jacketed reactor (reactor 1)
|
Type
|
CUSTOM
|
Details
|
equipped with a temperature probe, mechanical stirrer and a dropping funnel
|
Type
|
CUSTOM
|
Details
|
below 25° C
|
Type
|
CUSTOM
|
Details
|
was brought up to 105-110° C.
|
Type
|
CUSTOM
|
Details
|
was adjusted to 105-110° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 45° C.
|
Type
|
CUSTOM
|
Details
|
The above crude mixture was placed into a secondary dry vessel or reactor
|
Type
|
TEMPERATURE
|
Details
|
cooled to 5° C
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture (in reactor or vessel 2)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 5° C. for 30 min to 1 h
|
Type
|
FILTRATION
|
Details
|
the resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
The cake was rinsed with water twice (1.6 l per rinse)
|
Type
|
CUSTOM
|
Details
|
dried in the funnel for 6-8 h
|
Duration
|
7 (± 1) h
|
Type
|
CUSTOM
|
Details
|
to afford 964 g (92% w/w; 88% yield) of crude Compound VII
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated to 40° C.
|
Type
|
STIRRING
|
Details
|
stirred for 20 min
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
The resulting solution was collected by filtration through a filter media
|
Type
|
CUSTOM
|
Details
|
to remove charcoal
|
Type
|
WASH
|
Details
|
The cake was rinsed with dichloromethane twice (175 ml per rinse)
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under reduced pressure to a minimum stirrable volume
|
Type
|
DISTILLATION
|
Details
|
the remaining dichloromethane was chased away by distillation with a minimum amount of petroleum ether
|
Type
|
ADDITION
|
Details
|
Additional petroleum ether (1.3 l) was charged into the reactor
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 10° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
the cake was rinsed with petroleum ether twice (150 ml per rinse)
|
Type
|
CUSTOM
|
Details
|
dried in the funnel (suction) until it
|
Type
|
CUSTOM
|
Details
|
appeared dry
|
Type
|
CUSTOM
|
Details
|
dried in an oven at 50° C. for 6 hr
|
Duration
|
6 h
|
Reaction Time |
35 (± 5) min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C(C2=C(N1)C=CS2)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |